(S)-2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
CAS No.:
Cat. No.: VC13614415
Molecular Formula: C17H23NO6
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23NO6 |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | (3S)-6,7-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-9-11-8-14(23-5)13(22-4)7-10(11)6-12(18)15(19)20/h7-8,12H,6,9H2,1-5H3,(H,19,20)/t12-/m0/s1 |
| Standard InChI Key | MIOJLRHSUVTZTA-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC |
| SMILES | CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a tetrahydroisoquinoline core, a bicyclic structure comprising a benzene ring fused to a piperidine ring. Key substituents include:
-
A tert-butoxycarbonyl (Boc) group at the C-2 position, which protects the secondary amine during synthetic processes.
-
Methoxy groups at C-6 and C-7, enhancing electron density and influencing reactivity.
-
A carboxylic acid at C-3, enabling participation in coupling reactions and salt formation.
The (S)-configuration at C-3 ensures stereochemical specificity, critical for interactions with biological targets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃NO₆ |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | (3S)-6,7-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
| CAS Number | 12108675 |
| SMILES | CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC |
Synthesis and Preparation
Synthetic Pathways
The synthesis involves multi-step protocols starting from commercially available tetrahydroisoquinoline precursors:
-
Boc Protection: The secondary amine at C-2 is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine).
-
Methoxy Introduction: Electrophilic aromatic substitution or nucleophilic methylation installs methoxy groups at C-6 and C-7.
-
Carboxylic Acid Formation: Oxidation of a methyl group or hydrolysis of a nitrile yields the C-3 carboxylic acid.
Chromatography (e.g., silica gel, HPLC) ensures high purity (>95%), critical for downstream applications.
Table 2: Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Boc Protection | Boc₂O, Et₃N, THF, 0°C to RT | Amine protection |
| Methoxylation | CH₃I, K₂CO₃, DMF | Aromatic substitution |
| Oxidation | KMnO₄, H₂O, heat | Carboxylic acid formation |
Functional Applications
Pharmaceutical Intermediates
The compound serves as a versatile scaffold in drug discovery:
-
Alkaloid Synthesis: Used in the preparation of opioid peptidomimetics and antitumor agents.
-
Peptide Coupling: The carboxylic acid facilitates amide bond formation with amino groups in solid-phase synthesis.
Stability and Solubility
-
The Boc group enhances thermal stability and reduces amine reactivity during storage.
-
Methoxy groups improve lipophilicity, aiding membrane permeability in drug candidates.
Comparative Analysis with Structural Analogs
Boc-Protected vs. Unprotected Derivatives
Removing the Boc group (as in 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, C₁₁H₁₃NO₄) results in:
-
Increased Reactivity: The free amine participates in undesired side reactions without protection.
Table 3: Structural Comparison
| Property | Boc-Protected Derivative | Unprotected Derivative |
|---|---|---|
| Molecular Weight | 337.4 g/mol | 237.25 g/mol |
| Amine Reactivity | Low (protected) | High (unprotected) |
| Solubility in Water | Moderate (0.1–1 mg/mL) | High (>10 mg/mL) |
Research Frontiers and Limitations
Biological Activity Data
While direct biological data for this compound remains unpublished, analogs demonstrate:
-
Opioid Receptor Modulation: Tetrahydroisoquinoline derivatives exhibit mixed μ-/δ-opioid receptor agonism, potentially reducing addiction liability.
-
Anticancer Potential: Similar structures inhibit Bcl-2 proteins (Ki ≈ 5 µM), inducing apoptosis in cancer cells.
Synthetic Challenges
-
Stereochemical Purity: Maintaining the (S)-configuration requires chiral auxiliaries or asymmetric catalysis.
-
Cost of Scale-Up: High-purity Boc reagents and chromatography increase production costs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume